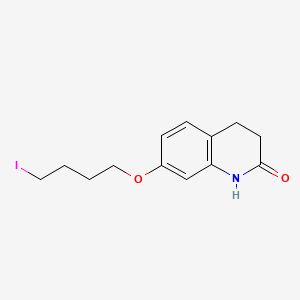

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C13H16INO2 and its molecular weight is 345.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Excited State Hydrogen Atom Transfer in Solvent Clusters

A study by Manca, Tanner, and Leutwyler (2005) explores excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters, using 7-hydroxyquinoline (7HQ) as a scaffold molecule. This research contributes to understanding the photophysics and photochemistry of hydrogen-bonded assemblies and could imply potential applications of similar compounds in designing photoactive materials and understanding tautomerization processes in biological and synthetic systems (Manca, Tanner, & Leutwyler, 2005).

Medicinal Chemistry Insights of Hydroxyquinolines

Gupta, Luxami, and Paul (2021) review the significant biological activities of 8-hydroxyquinoline derivatives, highlighting their application in detecting metal ions, and their anti-cancer, anti-HIV, and neuroprotective properties. This suggests that structural analogs, possibly including 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one, could have promising applications in developing broad-spectrum therapeutic agents (Gupta, Luxami, & Paul, 2021).

Antimalarial and Repurposing Efforts of Chloroquine Derivatives

A review by Njaria, Okombo, Njuguna, and Chibale (2015) discusses chloroquine (CQ) and its derivatives' biochemical properties, underscoring efforts to repurpose these compounds for managing various infectious and non-infectious diseases. The structural similarity of quinoline derivatives suggests potential research applications of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one in exploring new therapeutic avenues (Njaria, Okombo, Njuguna, & Chibale, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that 4-hydroxy-2-quinolones, a class of compounds to which our compound belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .

Mode of Action

It’s worth noting that certain quinoline derivatives have been reported as potential erk inhibitors . They were evaluated for their ability to inhibit ERK1/2 in an in vitro radioactive kinase assay .

Properties

IUPAC Name |

7-(4-iodobutoxy)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXAPBRVNCEGQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857873 |

Source

|

| Record name | 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952308-47-3 |

Source

|

| Record name | 3,4-Dihydro-7-(4-iodobutoxy)-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952308473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-7-(4-IODOBUTOXY)-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3S8Z29M3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)

![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)